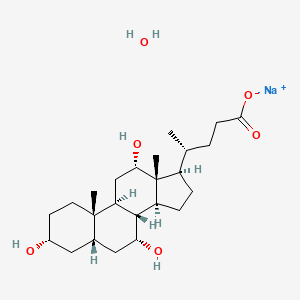
胆酸钠水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
胆酸钠是一种胆汁酸盐,来源于胆酸,胆酸是肝脏从胆固醇合成的主要胆汁酸。它是一种阴离子表面活性剂,在生物化学研究中被广泛应用,因为它能够溶解蛋白质和使膜通透。 胆酸钠以其在消化系统中乳化和吸收脂质的作用而闻名 .
科学研究应用
作用机制
胆酸钠主要通过其两亲性发挥作用,使其能够与疏水性和亲水性分子相互作用。它形成可以溶解脂质和蛋白质的胶束。 在生物系统中,胆酸钠激活AKT信号通路等,在较低浓度下促进细胞增殖,在较高浓度下诱导细胞凋亡 . 它也与法尼醇X受体 (FXR) 相互作用,调节胆汁酸的合成和稳态 .
类似化合物:
脱氧胆酸钠: 另一种胆汁酸盐,具有类似的溶解特性,但在破坏细胞膜方面更有效.
Triton X-100: 用于类似目的的非离子型表面活性剂,但其化学结构和非变性特性不同.
吐温-20: 用于蛋白质溶解和膜研究的非离子型表面活性剂.
独特性: 胆酸钠的独特之处在于它在溶解效率和非变性特性之间的平衡,使其适用于精细的生物化学应用。 它能够形成胶束并与疏水性和亲水性分子相互作用,使其与其他表面活性剂区别开来 .
总之,胆酸钠是一种多功能化合物,在各种科学领域都有重要的应用。其独特的特性和作用机制使其成为研究和工业中的宝贵工具。
生化分析
Biochemical Properties
Sodium cholate hydrate is widely used in biochemical reactions due to its ability to solubilize membrane proteins and permeabilize membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the extraction of membrane proteins by disrupting the lipid bilayer, allowing proteins to be solubilized in aqueous solutions . Sodium cholate hydrate also interacts with phospholipids and cholesterol, forming mixed micelles that facilitate the study of membrane-associated processes .
Cellular Effects
Sodium cholate hydrate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, sodium cholate hydrate has been shown to have concentration-dependent effects on breast cancer cells, promoting cell proliferation at lower concentrations and inducing apoptosis at higher concentrations . It also affects cell membrane fluidity and can activate kinases involved in cell signaling .
Molecular Mechanism
At the molecular level, sodium cholate hydrate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms aggregates or micelles in aqueous solutions, which can solubilize insoluble molecules such as cholesterol and phospholipids . Sodium cholate hydrate also promotes the phosphorylation of AKT and the expression of cyclin D1, which are involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium cholate hydrate can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that sodium cholate hydrate can maintain its solubilizing properties over extended periods, making it a reliable reagent for long-term experiments . Its effects on cell viability and proliferation can vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of sodium cholate hydrate vary with different dosages in animal models. At lower doses, it can promote cell proliferation and survival, while at higher doses, it can induce cytotoxicity and apoptosis . These threshold effects are crucial for determining the appropriate dosage for experimental studies. High doses of sodium cholate hydrate can also lead to adverse effects, such as sustained activation of stress-related kinases and disruption of cellular homeostasis .
Metabolic Pathways
Sodium cholate hydrate is involved in various metabolic pathways, including the breakdown of cholesterol in the liver. It downregulates cholesterol-7-α-hydroxylase, the rate-limiting step in bile acid synthesis . Sodium cholate hydrate also interacts with enzymes and cofactors involved in lipid metabolism, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, sodium cholate hydrate is transported and distributed through interactions with transporters and binding proteins. It forms micelles that facilitate its solubilization and transport across cell membranes . Sodium cholate hydrate’s water solubility allows it to be easily distributed in aqueous environments, making it effective for studying the effects of various substances on cell cultures .
Subcellular Localization
Sodium cholate hydrate’s subcellular localization is influenced by its targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on membrane proteins and complexes . Sodium cholate hydrate’s ability to permeabilize membranes allows it to access intracellular targets and modulate their activity .
准备方法
合成路线和反应条件: 胆酸钠可以通过胆酸的皂化反应合成。该过程涉及胆酸与氢氧化钠的反应,生成胆酸钠和水。 反应通常在受控的温度和pH条件下进行,以确保完全转化 .
工业生产方法: 胆酸钠的工业生产通常涉及从牛或羊胆汁中提取胆酸。收集胆汁,并通过一系列过滤、沉淀和纯化步骤分离出胆酸。 然后将分离出的胆酸与氢氧化钠反应生成胆酸钠 .
化学反应分析
反应类型: 胆酸钠会发生各种化学反应,包括:
氧化: 胆酸钠可以被氧化形成不同的胆汁酸衍生物。
还原: 还原反应可以修饰胆酸分子上的羟基。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用诸如氢化铝锂等还原剂。
取代: 酰氯和卤代烷烃等试剂常用于取代反应.
主要产物:
氧化: 氧化的胆汁酸。
还原: 还原的胆汁酸衍生物。
取代: 胆酸酯和其他取代衍生物.
相似化合物的比较
Sodium deoxycholate: Another bile salt with similar solubilizing properties but more potent in disrupting cell membranes.
Triton X-100: A non-ionic detergent used for similar purposes but differs in its chemical structure and non-denaturing properties.
Tween-20: A non-ionic surfactant used in protein solubilization and membrane studies.
Uniqueness: Sodium cholate is unique due to its balance between solubilizing efficiency and non-denaturing properties, making it suitable for delicate biochemical applications. Its ability to form micelles and interact with both hydrophobic and hydrophilic molecules sets it apart from other detergents .
属性
IUPAC Name |
sodium;4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5.Na.H2O/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVVIYFKOVLQHL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NaO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

